molecular formula C28H27N3O3S B11340515 N-[3-(benzylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxamide

N-[3-(benzylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxamide

Cat. No.: B11340515
M. Wt: 485.6 g/mol
InChI Key: ULRPLEUUZGVAIQ-UHFFFAOYSA-N
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Description

N-[3-(benzylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxamide is a complex organic compound with a unique structure that combines elements of benzothiophene, oxazole, and benzylcarbamoyl groups

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents and conditions used in these reactions include organic solvents, acids, bases, and specific catalysts. .

Scientific Research Applications

N-[3-(benzylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[3-(benzylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways within cells. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar compounds to N-[3-(benzylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxamide include:

Properties

Molecular Formula

C28H27N3O3S

Molecular Weight

485.6 g/mol

IUPAC Name

N-[3-(benzylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C28H27N3O3S/c1-17-12-13-20(14-18(17)2)23-15-22(31-34-23)26(32)30-28-25(21-10-6-7-11-24(21)35-28)27(33)29-16-19-8-4-3-5-9-19/h3-5,8-9,12-15H,6-7,10-11,16H2,1-2H3,(H,29,33)(H,30,32)

InChI Key

ULRPLEUUZGVAIQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=NO2)C(=O)NC3=C(C4=C(S3)CCCC4)C(=O)NCC5=CC=CC=C5)C

Origin of Product

United States

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